molecular formula C18H32O2 B11740174 1-Oxacyclononadec-11-EN-2-one CAS No. 189194-12-5

1-Oxacyclononadec-11-EN-2-one

Cat. No.: B11740174
CAS No.: 189194-12-5
M. Wt: 280.4 g/mol
InChI Key: RISJPXOCBJFWSD-UHFFFAOYSA-N
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Description

1-Oxacyclononadec-11-EN-2-one is a macrocyclic lactone with the molecular formula C18H32O2. This compound is known for its unique structure, which includes a large ring containing an oxygen atom and a double bond. It is often used in the fragrance industry due to its musky aroma and is also of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxacyclononadec-11-EN-2-one can be synthesized through several methods. One common approach involves the cyclization of long-chain hydroxy acids. For instance, the compound can be prepared by the cyclization of 18-hydroxyoleic acid under acidic conditions . Another method involves the use of trimethyl orthoformate and diacetyl oxide as reagents .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale cyclization reactions. These reactions are typically carried out in the presence of strong acids or bases to facilitate the formation of the macrocyclic ring. The process is optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Oxacyclononadec-11-EN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated lactone.

    Substitution: The lactone ring can undergo substitution reactions, where different functional groups replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated lactones.

    Substitution: Formation of substituted lactones with various functional groups.

Scientific Research Applications

1-Oxacyclononadec-11-EN-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxacyclononadec-11-EN-2-one involves its interaction with specific molecular targets. In olfactory research, the compound binds to olfactory receptors, triggering a sensory response. In biological systems, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell death .

Comparison with Similar Compounds

1-Oxacyclononadec-11-EN-2-one can be compared with other macrocyclic lactones, such as:

    Oxacyclononadec-10-en-2-one: Similar in structure but differs in the position of the double bond.

    Oxacycloheptadec-10-en-2-one: A smaller ring size with similar functional groups.

    Ambrettolide: Another macrocyclic lactone used in the fragrance industry.

Uniqueness: this compound is unique due to its specific ring size and double bond position, which contribute to its distinct aroma and reactivity.

Properties

CAS No.

189194-12-5

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

1-oxacyclononadec-11-en-2-one

InChI

InChI=1S/C18H32O2/c19-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-20-18/h1,3H,2,4-17H2

InChI Key

RISJPXOCBJFWSD-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(=O)OCCCCCCCC=CCCC1

Origin of Product

United States

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